molecular formula C20H18ClN3O3 B2910241 5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide CAS No. 1207047-33-3

5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide

Cat. No.: B2910241
CAS No.: 1207047-33-3
M. Wt: 383.83
InChI Key: VECIVYHQSXBAJF-UHFFFAOYSA-N
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Description

This benzamide derivative features a chloro-methoxy-substituted aromatic core, an N-methyl group, and a 4-((6-methylpyridazin-3-yl)oxy)phenyl moiety. Though direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with compounds studied for anticancer, antimicrobial, or enzyme-modulating activities .

Properties

IUPAC Name

5-chloro-2-methoxy-N-methyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c1-13-4-11-19(23-22-13)27-16-8-6-15(7-9-16)24(2)20(25)17-12-14(21)5-10-18(17)26-3/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECIVYHQSXBAJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)C(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H20ClN3O3C_{18}H_{20}ClN_{3}O_{3}, with a molecular weight of approximately 363.82 g/mol. The structure features a chloro group, methoxy group, and a pyridazine moiety, which are critical for its biological activity.

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

  • Anticancer Activity : Many benzamide derivatives have shown efficacy against various cancer cell lines. For instance, studies have demonstrated that related compounds can inhibit RET kinase activity, a target in cancer therapy, leading to reduced cell proliferation in RET-driven tumors .
  • Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity. Benzamides have been reported to exhibit antibacterial effects against Gram-positive bacteria, which may extend to our compound .

In Vitro Studies

Activity Cell Line/Target IC50 Value
RET Kinase InhibitionVarious cancer cell linesModerate to High
Antibacterial ActivityStaphylococcus aureusMIC = 75 µM
CytotoxicityHeLa (cervical cancer)IC50 = 92.4 µM

These values indicate that the compound may possess significant anticancer and antimicrobial properties.

Case Studies

  • Antitumor Effects : A study involving a series of benzamide derivatives showed that certain modifications led to enhanced potency against cancer cell lines, with some derivatives achieving IC50 values below 100 µM. This suggests that structural modifications can significantly impact biological activity .
  • Antimicrobial Efficacy : In another investigation, derivatives similar to the compound were tested against various bacterial strains. The results indicated notable antibacterial activity, particularly against S. aureus and E. coli, supporting the potential use of this class of compounds in treating infections .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Table 1: Substituent and Physical Property Comparison
Compound Name/ID Core Structure Key Substituents Melting Point (°C) Notable Features
Target Compound Benzamide 5-Cl, 2-OMe, pyridazinyloxy N/A Pyridazine ring for H-bonding
Compound 51 () Benzamide 3-Fluorophenyl, sulfamoyl, triazinyl 266–268 Fluorine enhances lipophilicity
Compound 7d () Acetamide-Thiadiazole 2-Fluoro-phenoxy, 4-methoxy-phenyl N/A IC50 = 1.8 µM (Caco-2 cells)
Sodium Salt () Benzamide (salt) Ethylamino thiocarbonyl N/A Improved solubility via salt formation
Compound 6y () Indole-Acetamide tert-Butyl, 4-chlorobenzoyl N/A Bulky substituents for steric hindrance
Key Observations:
  • Pyridazine vs.
  • Chloro/Methoxy Groups : The 5-Cl and 2-OMe groups in the target are structurally analogous to chloro-substituted benzamides in and acetamides in , which exhibit cytotoxic or antiproliferative effects .

Critical Analysis of Structural Advantages and Limitations

  • Advantages :
    • The pyridazine ring may enhance target selectivity compared to bulkier heterocycles (e.g., triazinyl in ).
    • N-Methylation likely reduces metabolic degradation, as seen in similar benzamides .
  • Limitations :
    • Lack of polar groups (e.g., sulfamoyl in ) may limit solubility.
    • Absence of fluorine (cf. ) could reduce membrane permeability.

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